Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a phosphonate compound with the molecular formula C₇H₉F₆O₅P and a CAS number of 88738-78-7. This compound features two trifluoroethyl groups and a methoxycarbonylmethyl moiety attached to a phosphonate backbone. The presence of trifluoromethyl groups imparts unique chemical properties, such as increased lipophilicity and stability, making it an interesting subject for various applications in chemistry and biology .
The compound is characterized by its high density of approximately 1.504 g/mL and has a predicted boiling point of around 246.6 °C . Its structure includes a phosphorus atom bonded to oxygen atoms, which is typical for phosphonates, contributing to its reactivity and potential biological activity.
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate does not have a known biological function. Its mechanism of action lies in its ability to act as a phosphorylating agent in organic synthesis. During the Still-Gennari reaction (Equation 1), it activates the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by the enolate formed from the methoxycarbonylmethyl group, ultimately leading to the formation of the cis-olefinic ester [].
In synthetic chemistry, this compound serves as an important intermediate for the preparation of various derivatives, including those used in medicinal chemistry and agrochemicals. The trifluoroethyl groups enhance the reactivity of the phosphonate moiety, facilitating further transformations .
Synthesis methods for bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate typically involve multi-step organic synthesis techniques. A common approach is the reaction of phosphorus oxychloride with methoxycarbonylmethyl derivatives followed by the introduction of trifluoroethanol under acidic or basic conditions. This method allows for the selective formation of the desired phosphonate while controlling reaction conditions to minimize side products .
Another synthesis route may involve coupling reactions where pre-formed trifluoroethyl phosphonates are reacted with methoxycarbonylmethyl halides or other electrophiles to achieve the final product .
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate has potential applications in various fields:
The ability to modify its structure allows for tailored applications across different sectors .
Several compounds share structural similarities with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate | Contains methyl group instead of methoxycarbonyl | Used in synthetic pathways for trans-hydrindanes |
Bis(phenyl)(methoxycarbonylmethyl)phosphonate | Phenyl groups instead of trifluoroethyl | Exhibits different solubility and reactivity profiles |
Bis(3-chloro-2-fluoroethyl)(methoxycarbonylmethyl)phosphonate | Chlorinated fluorinated variant | Potentially different biological activities |
The uniqueness of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate lies in its dual trifluoroethyl groups which enhance its lipophilicity and stability compared to other phosphonates. These characteristics may lead to distinct applications in pharmaceuticals and materials science that are not achievable with less fluorinated analogs .
Irritant